N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a unique molecular structure, making it of significant interest in scientific research. This compound includes a chlorophenyl group, a sulfonyl group, an oxazinan ring, and a thiophenylmethyl group. Its chemical formula is and it has a molecular weight of approximately g/mol .
The compound can be sourced from various chemical suppliers such as BenchChem and EvitaChem, which provide detailed information about its properties and potential applications in research .
This compound is classified under organic compounds and specifically falls within the category of sulfonamide derivatives. It is notable for its potential biological activity and applications in medicinal chemistry.
The synthesis of N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Typical solvents used may include dichloromethane or dimethylformamide, and catalysts may be employed to facilitate the reactions .
The molecular structure of N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can be represented using various structural formulas:
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
This structure showcases the connectivity between different functional groups and highlights the presence of both aromatic and heterocyclic components .
The InChI key for this compound is UNLASMFSMKKTOQ-UHFFFAOYSA-N
, which provides a unique identifier for database searches .
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can participate in various chemical reactions:
These reactions are important for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects.
Research often employs molecular docking studies and biochemical assays to elucidate these interactions and understand how modifications to the compound's structure influence its efficacy .
While specific physical properties such as density and boiling point are not readily available, the compound's molecular weight (approximately g/mol) provides insight into its potential behavior in various environments.
The chemical properties include:
Relevant data should be gathered from experimental results during synthesis or application trials .
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has potential applications in several scientific fields:
This compound's unique characteristics make it a valuable subject for ongoing research into new therapeutic agents .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4